4-Chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-Chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at position 4, a methyl group at position 6, and a pyrazolyl group at position 2 The pyrazolyl group itself is further substituted with a nitro group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the pyrazole ring, followed by its attachment to the pyrimidine core. The nitro group is introduced via nitration reactions, and the chloro and methyl groups are incorporated through halogenation and alkylation reactions, respectively .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield a variety of substituted pyrimidines .
Scientific Research Applications
4-Chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrimidine and pyrazole rings can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 4-Chloro-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine
- 4-Chloro-6-methyl-2-(4-amino-1H-pyrazol-1-yl)pyrimidine
- 4-Chloro-6-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine
Comparison: Compared to its analogs, 4-Chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, making the compound useful in various applications that its analogs may not be suitable for .
Properties
Molecular Formula |
C8H6ClN5O2 |
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Molecular Weight |
239.62 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H6ClN5O2/c1-5-2-7(9)12-8(11-5)13-4-6(3-10-13)14(15)16/h2-4H,1H3 |
InChI Key |
UHXUNGQYOBOEBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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